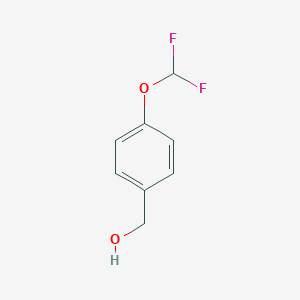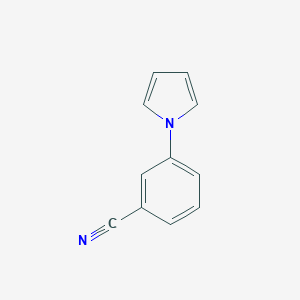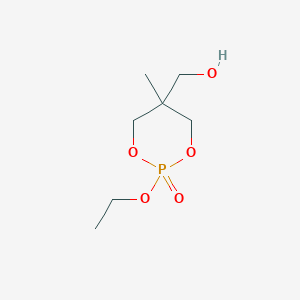
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl, and it is a phosphoramidate prodrug of the antiviral agent cidofovir. MEM has shown promising results in various scientific studies, making it a potential candidate for future research.
Mécanisme D'action
The mechanism of action of MEM involves the conversion of MEM to cidofovir inside the cells. Cidofovir is a potent antiviral agent that inhibits viral DNA synthesis. Once inside the cells, cidofovir is phosphorylated to its active form, which then inhibits viral DNA synthesis. This mechanism of action makes MEM a potential candidate for the treatment of various viral infections.
Effets Biochimiques Et Physiologiques
MEM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, making it a potential candidate for once-daily dosing. MEM has been shown to be effective in inhibiting the replication of various viruses, including drug-resistant strains. It has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MEM in lab experiments is its potent antiviral and anticancer properties. MEM has been shown to be effective in inhibiting the replication of various viruses and the growth of cancer cells. Another advantage of using MEM is its long half-life, making it a potential candidate for once-daily dosing. However, one of the limitations of using MEM is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for MEM research. One potential direction is to study its efficacy in treating other viral infections, such as hepatitis B and C. Another potential direction is to study its potential use in combination with other antiviral agents to enhance its efficacy. Additionally, MEM could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to fully understand the potential applications of MEM in various fields.
Méthodes De Synthèse
The synthesis of MEM involves the reaction of cidofovir with ethylene glycol and hydrochloric acid. The reaction results in the formation of MEM-Cl, which can be further purified to obtain MEM. The synthesis of MEM is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MEM has been extensively studied for its antiviral properties. It has shown promising results in inhibiting the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenovirus. MEM has also been studied for its potential use in cancer treatment. Studies have shown that MEM can inhibit the growth of cancer cells, making it a potential candidate for future cancer research.
Propriétés
Numéro CAS |
160566-22-3 |
|---|---|
Nom du produit |
(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol |
Formule moléculaire |
C7H15O5P |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
(2-ethoxy-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C7H15O5P/c1-3-10-13(9)11-5-7(2,4-8)6-12-13/h8H,3-6H2,1-2H3 |
Clé InChI |
FJYAWKRVWGCEHO-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)OCC(CO1)(C)CO |
SMILES canonique |
CCOP1(=O)OCC(CO1)(C)CO |
Synonymes |
1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




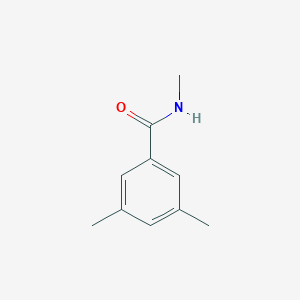

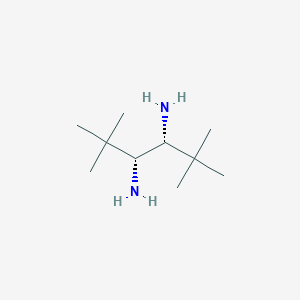
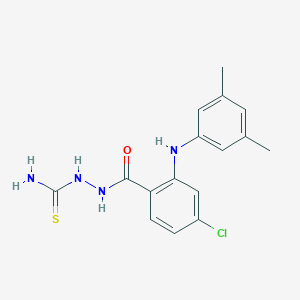
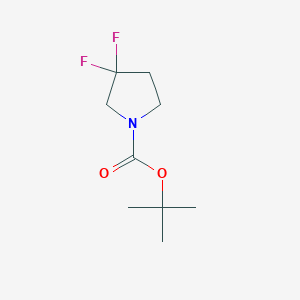
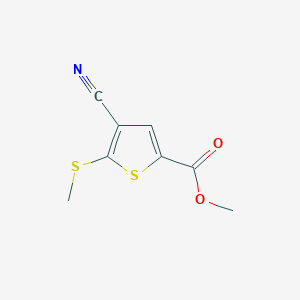
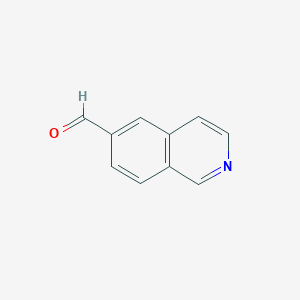
![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)
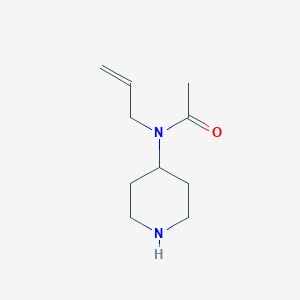
![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)
![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)
